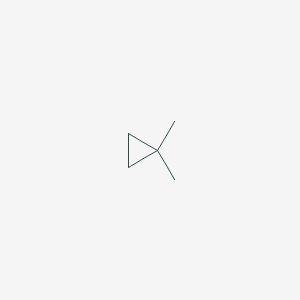

1,1-Dimethylcyclopropane

Vue d'ensemble

Description

1,1-Dimethylcyclopropane is an organic compound with the molecular formula C₅H₁₀. It is a cycloalkane, specifically a cyclopropane ring substituted with two methyl groups at the same carbon atom. This compound is known for its unique structural properties, which include significant ring strain due to the three-membered cyclopropane ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,1-Dimethylcyclopropane can be synthesized through various methods, including the reaction of alkenes with carbenes or carbenoids. One common method involves the reaction of an alkene with a carbene generated in situ from diazomethane. The Simmons-Smith reaction is another well-known method, where diiodomethane and a zinc-copper couple are used to generate the carbene intermediate.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 1,1-dimethylcyclopropene. This process is carried out under high pressure and temperature conditions, using a metal catalyst such as palladium or platinum.

Analyse Des Réactions Chimiques

Types of Reactions: 1,1-Dimethylcyclopropane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Hydrogenation can convert it to more saturated hydrocarbons.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst.

Substitution: Halogenation using halogens like chlorine or bromine under UV light.

Major Products Formed:

Oxidation: Formation of 1,1-dimethylcyclopropanol, 1,1-dimethylcyclopropanone, or 1,1-dimethylcyclopropanoic acid.

Reduction: Formation of more saturated hydrocarbons like 1,1-dimethylpropane.

Substitution: Formation of halogenated derivatives such as 1,1-dimethyl-2-chlorocyclopropane.

Applications De Recherche Scientifique

Scientific Research Applications

- Model Compound in Organic Chemistry:

-

Biochemical Studies:

- The compound has been explored for its interactions with enzymes such as methane monooxygenase, providing insights into potential metabolic pathways and catalytic processes involving cyclopropanes.

-

Pharmaceutical Development:

- 1,1-DMC is utilized in synthesizing biologically active molecules and pharmaceuticals that incorporate cyclopropane moieties. Its unique structure can enhance the biological activity of drug candidates.

-

Material Science:

- The compound is employed in producing specialty chemicals and materials due to its distinctive chemical properties. Its applications extend to creating polymers and other advanced materials that leverage its reactivity.

Case Study 1: Reactivity Studies

A study published in the Royal Society examined the reactivity of 1,1-DMC compared to neopentane under various conditions. The findings indicated that the presence of methyl groups significantly influenced the bond-breaking patterns during reactions, showcasing how substituents can alter chemical behavior .

Case Study 2: Enzyme Interaction

Research on the oxidation of 1,1-DMC by methane monooxygenase highlighted its potential role in biological systems. The study provided evidence for its metabolic pathways and suggested possible applications in biocatalysis.

Mécanisme D'action

1,1-Dimethylcyclopropane can be compared with other similar compounds such as:

Cyclopropane: The parent compound with no substituents.

1,2-Dimethylcyclopropane: A structural isomer with methyl groups on adjacent carbon atoms.

Cyclopentane: A five-membered ring with similar chemical properties but less ring strain.

Uniqueness: this compound is unique due to the presence of two methyl groups on the same carbon atom, which significantly influences its chemical reactivity and physical properties. The ring strain in the cyclopropane ring also contributes to its distinct behavior compared to larger cycloalkanes.

Comparaison Avec Des Composés Similaires

- Cyclopropane

- 1,2-Dimethylcyclopropane

- Cyclopentane

- Methylcyclobutane

- Ethylcyclopropane

Activité Biologique

1,1-Dimethylcyclopropane (DMCP) is a cyclopropane derivative that has garnered attention for its diverse biological activities. This article explores the biological properties of DMCP, including its mechanisms of action, cytotoxicity, and potential therapeutic applications. The discussion is supported by data tables and case studies derived from various research findings.

Chemical Structure and Properties

This compound is characterized by its three-membered cyclopropane ring with two methyl groups attached to one of the carbon atoms in the ring. This unique structure influences its reactivity and biological interactions.

1. Enzyme Inhibition

Research indicates that DMCP and its derivatives can inhibit various enzymes, which is crucial for their biological activity. For example, cyclopropane derivatives have been shown to interfere with mitochondrial enzymes, affecting cellular respiration and energy production. A study highlighted that certain cyclopropylamines act as irreversible inhibitors of monoamine oxidase (MAO), a key enzyme in neurotransmitter metabolism .

2. Anticancer Activity

Several studies have reported the cytotoxic effects of DMCP on cancer cell lines. For instance, compounds containing the gem-dimethylcyclopropane unit exhibit significant cytotoxicity against various human cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells . The mechanism involves the induction of apoptosis and disruption of cellular signaling pathways.

Table 1: Cytotoxicity of DMCP Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| DMCP Derivative A | MCF-7 | 15 |

| DMCP Derivative B | A-549 | 20 |

| DMCP Derivative C | NCI-H187 | 25 |

3. Antimicrobial Properties

DMCP has also been studied for its antimicrobial properties. Certain derivatives demonstrate activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the cyclopropane ring enhances the lipophilicity of these compounds, facilitating their interaction with bacterial membranes .

Table 2: Antimicrobial Activity of DMCP Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| DMCP Derivative D | S. aureus | 10 µg/mL |

| DMCP Derivative E | E. coli | 15 µg/mL |

The biological activity of DMCP can be attributed to several mechanisms:

- Electrophilic Attack : The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules.

- Enzyme Interaction : As mentioned, DMCP derivatives can bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.

- Cell Membrane Disruption : The lipophilic nature of DMCP allows it to integrate into lipid membranes, potentially disrupting membrane integrity and function.

Case Study 1: Anticancer Activity Assessment

In a controlled study, researchers evaluated the anticancer effects of a specific DMCP derivative on human breast cancer cells (MCF-7). The derivative was found to induce apoptosis significantly at concentrations above 10 µM, with a notable increase in caspase-3 activity indicating activation of apoptotic pathways .

Case Study 2: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of several DMCP derivatives against common pathogens. One derivative demonstrated a MIC value lower than that of conventional antibiotics against multidrug-resistant strains, suggesting potential for development as an alternative therapeutic agent .

Propriétés

IUPAC Name |

1,1-dimethylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10/c1-5(2)3-4-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIJFSCPEFQXBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074300 | |

| Record name | 1,1-Dimethylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Boiling point = 20.6 deg C; [ChemIDplus] | |

| Record name | 1,1-Dimethylcyclopropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13523 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1630-94-0 | |

| Record name | 1,1-Dimethylcyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001630940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-DIMETHYLCYCLOPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5HEL76JQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.